molecular formula C13H17ClN4 B1462756 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride CAS No. 1235440-58-0

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

Cat. No.: B1462756
CAS No.: 1235440-58-0
M. Wt: 264.75 g/mol
InChI Key: XEWVGXTWOSQZES-UHFFFAOYSA-N
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Description

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4 and its molecular weight is 264.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWVGXTWOSQZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NN2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677624
Record name 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1)
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Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-58-0
Record name Piperidine, 4-(5-phenyl-1H-1,2,4-triazol-3-yl)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride
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Foundational & Exploratory

Synthesis pathway for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, a heterocyclic scaffold of significant interest to researchers and professionals in drug discovery and development. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents, and its combination with the versatile piperidine ring offers a rich chemical space for the development of novel bioactive molecules.

This document eschews a rigid template in favor of a logical, mechanism-driven narrative. It details a robust and reproducible multi-step synthesis, explaining the causality behind procedural choices and grounding key steps in authoritative chemical literature. The protocols are designed as self-validating systems, with guidance on reaction monitoring and product characterization.

Strategic Approach: Retrosynthetic Analysis

The design of an effective synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic strategy for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine identifies key precursors that are either commercially available or readily prepared. The core 1,2,4-triazole ring is assembled from a piperidine-derived carbohydrazide and a benzimidate, a classic and reliable method for constructing 3,5-disubstituted 1,2,4-triazoles[1]. To prevent side reactions, the piperidine nitrogen is temporarily protected using a tert-butyloxycarbonyl (Boc) group, which is a standard protecting group strategy in organic synthesis due to its stability under various conditions and its facile removal under acidic treatment[2].

G Target 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine Deprotection Deprotection (C-N bond) Target->Deprotection ProtectedTriazole N-Boc-4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine Deprotection->ProtectedTriazole TriazoleFormation Triazole Formation ProtectedTriazole->TriazoleFormation Carbohydrazide N-Boc-piperidine-4-carbohydrazide TriazoleFormation->Carbohydrazide Benzimidate Ethyl Benzimidate HCl TriazoleFormation->Benzimidate Hydrazinolysis Hydrazinolysis Carbohydrazide->Hydrazinolysis PinnerRxn Pinner Reaction Benzimidate->PinnerRxn Ester N-Boc-ethyl piperidine-4-carboxylate Hydrazinolysis->Ester Benzonitrile Benzonitrile PinnerRxn->Benzonitrile Esterification Esterification Ester->Esterification BocAcid N-Boc-piperidine-4-carboxylic acid Esterification->BocAcid

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Pathway

The forward synthesis is a four-stage process commencing with commercially available starting materials. The workflow is designed for efficiency and scalability, employing robust reactions with well-documented precedents.

Caption: Overall four-stage synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (Intermediate 1)

Causality: The synthesis of the carbohydrazide intermediate is achieved in two high-yielding steps from the corresponding carboxylic acid. Direct conversion is possible but can be sluggish; a more reliable route proceeds via an ester intermediate. The tert-butyloxycarbonyl (Boc) group is installed on the piperidine nitrogen to prevent its nucleophilic character from interfering with the subsequent hydrazinolysis and triazole formation steps.

Part A: Esterification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

ReagentMW ( g/mol )AmountMoles (mmol)Role
N-Boc-piperidine-4-carboxylic acid229.2710.0 g43.6Starting Material
Ethanol (Absolute)46.07100 mL-Reagent/Solvent
Sulfuric Acid (Conc.)98.081 mL-Catalyst

Protocol:

  • To a stirred solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.0 g, 43.6 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (1 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 12-16 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane eluent system until the starting material spot is consumed.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with ethyl acetate (150 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate as a colorless oil, which is used in the next step without further purification.

Part B: Hydrazinolysis of tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate

ReagentMW ( g/mol )AmountMoles (mmol)Role
Crude Ester (from Part A)257.32~11.2 g~43.6Starting Material
Hydrazine Hydrate (~64%)50.0610 mL~200Reagent
Ethanol46.07100 mL-Solvent

Protocol:

  • Dissolve the crude ester from Part A in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (10 mL, ~200 mmol) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Self-Validation: The reaction progress can be monitored by TLC or LC-MS. The formation of a white precipitate often indicates product formation.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash the filter cake with cold ethanol (2 x 20 mL), and dry under vacuum to afford tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate. Expected yield: 85-95% over two steps.

Stage 2: Synthesis of Ethyl Benzimidate Hydrochloride (Intermediate 2)

Causality: This intermediate is prepared via the classic Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile[3][4]. The reaction must be performed under strictly anhydrous conditions, as the resulting imidate hydrochloride (Pinner salt) is sensitive to moisture and can hydrolyze to the corresponding ester. Gaseous hydrogen chloride is the preferred acid catalyst as it maintains the anhydrous environment[5].

ReagentMW ( g/mol )AmountMoles (mol)Role
Benzonitrile103.1220.6 g (20 mL)0.20Starting Material
Ethanol (Absolute, Anhydrous)46.0710.2 g (13 mL)0.22Reagent
Diethyl Ether (Anhydrous)74.12100 mL-Solvent
Hydrogen Chloride (gas)36.46~8.0 g~0.22Catalyst

Protocol:

  • Set up a three-neck round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Charge the flask with benzonitrile (20.6 g, 0.20 mol), absolute ethanol (10.2 g, 0.22 mol), and anhydrous diethyl ether (100 mL).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic; maintain the temperature below 10 °C.

  • Self-Validation: A thick white precipitate of the Pinner salt will form as the reaction proceeds.

  • After the addition of HCl is complete, seal the flask and store it in a refrigerator (4 °C) overnight to allow for complete precipitation.

  • Quickly collect the product by vacuum filtration, wash thoroughly with anhydrous diethyl ether to remove unreacted starting materials, and dry under a stream of dry nitrogen. Store the hygroscopic ethyl benzimidate hydrochloride in a desiccator. Expected yield: 80-90%.

Stage 3: Synthesis of tert-butyl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Causality: This is the key ring-forming step. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the carbohydrazide (Intermediate 1) onto the electrophilic carbon of the benzimidate (Intermediate 2). This forms an N-acyl-amidrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of ammonia and ethanol under thermal conditions to yield the stable 1,2,4-triazole ring[1]. Pyridine is used as a basic solvent to neutralize the HCl salt of the imidate and to facilitate the cyclization.

ReagentMW ( g/mol )AmountMoles (mmol)Role
Intermediate 1243.304.87 g20.0Nucleophile
Intermediate 2185.653.71 g20.0Electrophile
Pyridine (Anhydrous)79.1050 mL-Solvent/Base

Protocol:

  • To a suspension of Intermediate 1 (4.87 g, 20.0 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask, add Intermediate 2 (3.71 g, 20.0 mmol) in one portion at room temperature.

  • Heat the reaction mixture to reflux (approx. 115 °C) under a nitrogen atmosphere for 18-24 hours.

  • Self-Validation: Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of starting materials.

  • After cooling to room temperature, pour the dark reaction mixture into ice-water (200 mL) with stirring. A solid product should precipitate.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with water (3 x 50 mL) and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure tert-butyl 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate as a white or off-white solid. Expected yield: 65-75%.

Stage 4: Synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine (Final Product)

Causality: The final step is the removal of the Boc protecting group. This is reliably achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this transformation as it protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, tert-butyl cation (which is trapped or forms isobutylene), and the deprotected amine salt[2][6]. The reaction is typically fast and clean at room temperature.

ReagentMW ( g/mol )AmountMoles (mmol)Role
Protected Triazole342.443.42 g10.0Starting Material
Dichloromethane (DCM)84.9340 mL-Solvent
Trifluoroacetic Acid (TFA)114.0210 mL130Deprotecting Agent

Protocol:

  • Dissolve the protected triazole (3.42 g, 10.0 mmol) in dichloromethane (40 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add trifluoroacetic acid (10 mL) with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Self-Validation: Monitor the deprotection by TLC or LC-MS. The product will have a significantly different retention factor/time and mass compared to the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (2 x 20 mL) to ensure complete removal of TFA.

  • The crude product is the TFA salt. To obtain the free base, dissolve the residue in water (50 mL) and basify to pH > 10 by the slow addition of 2M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine as a solid. Expected yield: 90-98%.

Summary of Characterization Data

The structural integrity of the final product and key intermediates should be confirmed using standard analytical techniques. The following table provides expected data.

CompoundFormulaMass (M+H)⁺Expected ¹H NMR Signals (δ, ppm)
Intermediate 1 C₁₁H₂₁N₃O₃244.16~8.9 (s, 1H, CONH ), ~4.2 (s, 2H, NH₂ ), ~3.9 (m, 2H), ~2.8 (m, 2H), ~2.3 (m, 1H), ~1.8 (m, 2H), 1.45 (s, 9H, Boc), ~1.6 (m, 2H)
Protected Triazole C₁₉H₂₆N₄O₂343.21~14.5 (br s, 1H, triazole NH ), ~8.0 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~4.2 (m, 2H), ~3.1 (m, 1H), ~2.9 (m, 2H), ~2.1 (m, 2H), 1.48 (s, 9H, Boc), ~1.8 (m, 2H)
Final Product C₁₄H₁₈N₄243.16~14.4 (br s, 1H, triazole NH ), ~8.0 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~3.2 (m, 2H), ~3.0 (m, 1H), ~2.8 (m, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H), piperidine NH signal may be broad or exchange.

Conclusion

This guide outlines a logical, robust, and well-precedented four-stage synthesis for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine. The pathway leverages fundamental organic reactions, including the Pinner reaction for imidate formation and a classical condensation-cyclization for the construction of the 1,2,4-triazole core. The strategic use of Boc protection and a clean, high-yielding deprotection step ensures the efficiency of the overall process. By providing detailed, step-by-step protocols and integrating principles of self-validation, this document serves as a reliable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and scientific applications.

References

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  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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Biological Activity Screening of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Deconstructing a Scaffold of Promise

The confluence of the 1,2,4-triazole ring and a piperidine moiety within the single chemical entity, 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, presents a compelling case for thorough biological investigation. The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[1] This is largely due to its unique electronic properties and its ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites.[2] Complementing this, the piperidine ring is a prevalent scaffold in both natural products and synthetic pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and provide a rigid, three-dimensional structure for precise interaction with biological targets.[3][4]

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, presenting a logical cascade that begins with broad, foundational profiling and progresses toward more specific, mechanism-of-action studies for any identified "hits." The protocols described herein are designed as self-validating systems, ensuring that the data generated is both reliable and interpretable, guiding the researcher toward a clear understanding of the compound's therapeutic potential.

Part 1: Foundational Profiling: In Silico and Safety Assessment

Before embarking on extensive in vitro screening, a foundational understanding of the molecule's potential activities and inherent liabilities is crucial. This initial phase helps prioritize experimental resources and provides a critical context for interpreting subsequent biological data.

In Silico Prediction: Charting the Course

Computational modeling serves as an invaluable preliminary step to forecast potential biological activities and liabilities, thereby guiding the selection of the most relevant in vitro assays. Molecular docking, a key in silico technique, can predict the binding affinity and orientation of the compound within the active sites of known biological targets.[3] Given that structurally related triazole compounds are known antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), and others have shown affinity for targets like histone deacetylase 8 (HDAC8) in cancer, these would be logical starting points for docking simulations.[5][6]

cluster_insilico In Silico Workflow Compound Test Compound 4-(...)-piperidine Docking Molecular Docking Simulation Compound->Docking ADMET ADMET Prediction (Toxicity, Bioavailability) Compound->ADMET Prioritization Assay Prioritization Docking->Prioritization Targets Target Selection (e.g., Fungal CYP51, HDAC8, STAT3) Targets->Docking ADMET->Prioritization cluster_moa Anticancer Hit Validation Workflow Hit Primary Hit (Low IC50, High SI) Apoptosis Apoptosis Assay (Annexin V / PI) Hit->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Hit->CellCycle TargetID Target Identification (e.g., Western Blot for HDAC8, STAT3 phosphorylation) Apoptosis->TargetID CellCycle->TargetID Validated Validated Hit TargetID->Validated

Caption: Workflow for Anticancer Hit Characterization.

  • Treatment: Treat the sensitive cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain them with a commercially available Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V negative / PI negative: Live cells.

    • Annexin V positive / PI negative: Early apoptotic cells.

    • Annexin V positive / PI positive: Late apoptotic/necrotic cells.

  • Interpretation: A significant increase in the population of Annexin V positive cells compared to the vehicle control indicates the induction of apoptosis. [6]

Follow-up on an Antifungal Hit

For a compound with potent antifungal activity (e.g., against C. albicans), a key mechanistic question is whether it acts similarly to established azole drugs by inhibiting ergosterol biosynthesis.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Membrane Component) CYP51->Ergosterol Demethylation TestCompound Test Compound (Triazole) TestCompound->CYP51 Inhibition

Caption: Inhibition of Fungal Ergosterol Synthesis.

Further studies could involve sterol quantification assays or molecular docking simulations with the crystal structure of C. albicans CYP51 to computationally validate this hypothesis. [5]

Conclusion

The systematic screening of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine requires a multi-faceted approach that is both scientifically rigorous and resource-efficient. By initiating with in silico predictions and foundational safety assessments, researchers can make informed decisions about which biological pathways to investigate. The proposed primary screening cascade—targeting antimicrobial, antioxidant, and anticancer activities—provides a robust framework for uncovering the compound's dominant biological effects. Subsequent mechanistic studies on any validated hits are paramount for understanding their mode of action and establishing a solid foundation for potential future drug development endeavors. This structured, causality-driven approach ensures a comprehensive evaluation and maximizes the potential for discovering novel therapeutic applications for this promising chemical scaffold.

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  • Publication on ResearchGate. (n.d.). Synthesis of new 4-(5-R-1-phenyl-1H-1,2,4-triazol-3-yl)benzamides. ResearchGate. [Link]

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  • de Paula, O. A., et al. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications. [Link]

  • Li, C., et al. (2023). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry. [Link]

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Introduction: The Strategic Union of Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Triazole-Piperidine Hybrids

In the landscape of modern drug discovery, the strategy of molecular hybridization—the covalent linking of two or more distinct pharmacophores—has emerged as a powerful tool for developing novel therapeutic agents.[1] This approach is not merely an additive exercise; it is a deliberate design strategy aimed at creating synergistic molecules with enhanced biological activity, improved pharmacokinetic profiles, or the ability to engage multiple targets simultaneously. This guide focuses on a particularly promising class of hybrids: those combining the 1,2,3-triazole and piperidine scaffolds.

The triazole ring is a "privileged" five-membered heterocycle, a cornerstone in medicinal chemistry renowned for its metabolic stability and capacity to engage in various non-covalent interactions. Its derivatives exhibit an astonishingly broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[2] The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals.[3][4] Its inclusion in a molecule often confers favorable physicochemical properties, such as improved solubility and bioavailability, and provides a versatile synthetic handle for structural modification.[5]

The rationale for creating triazole-piperidine hybrids is therefore clear: to fuse the potent, multi-target potential of the triazole with the advantageous drug-like properties of the piperidine ring. The resulting compounds are frequently investigated for their potential as anticancer, antimicrobial, or enzyme-inhibiting agents.[6][7][8] This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential in vitro methodologies required to rigorously evaluate the biological potential of these novel chemical entities. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure scientific integrity and reproducibility.

G cluster_0 Pharmacophore Scaffolds cluster_1 Desired Outcomes Triazole 1,2,3-Triazole Moiety (Bioactive Core) Hybrid Triazole-Piperidine Hybrid (Novel Chemical Entity) Triazole->Hybrid Covalent Linkage Piperidine Piperidine Moiety (Pharmacokinetic Modulator) Piperidine->Hybrid Activity Enhanced Potency Hybrid->Activity PK Improved Drug-like Properties Hybrid->PK Target Multi-Target Activity Hybrid->Target

Caption: Logical fusion of pharmacophores.

Chapter 1: Anticancer Activity Evaluation

The investigation of novel hybrids as potential anticancer agents is a primary focus in medicinal chemistry.[9] The core objective is to identify compounds that can selectively inhibit the growth of cancer cells or induce their death, ideally with minimal toxicity to healthy cells. The evaluation follows a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Primary Screening: The MTT Cell Viability Assay

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the workhorse for this purpose due to its reliability, sensitivity, and amenability to high-throughput screening.[7][10]

Expertise & Causality: The scientific integrity of the MTT assay lies in its direct measurement of metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution.[11] The quantity of this formazan, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[10][12] This provides a robust and quantitative proxy for cell viability. A reduction in the colorimetric signal in treated cells compared to untreated controls indicates either a loss of viable cells (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect).[13]

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with Triazole-Piperidine Hybrids (various concentrations) A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent (yellow) C->D E 5. Incubate (2-4h) Viable cells form Formazan (purple) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: MTT assay workflow for cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare a series of dilutions of the triazole-piperidine hybrid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[12]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells upon microscopic examination.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.[12]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity (IC₅₀)

Summarize the results in a clear, comparative table.

CompoundMCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Hybrid 7a5.34 ± 0.13[7]1.09[1]3.06[1]
Hybrid 7i5.22 ± 0.05[7]--
Hybrid 4m44.40–47.63% survival at 10 µM[14]--
Doxorubicin (Control)0.85 ± 0.070.52 ± 0.040.91 ± 0.06

Note: Data are representative examples from literature and should be replaced with experimental results.

Mechanistic Elucidation

Potent compounds identified in the primary screen warrant further investigation to determine their mechanism of action. Many effective anticancer drugs work by inducing apoptosis (programmed cell death).[14]

Expertise & Causality: Simply knowing a compound is cytotoxic is insufficient for drug development. Understanding how it kills cancer cells is critical. For instance, if a compound induces apoptosis, it is likely engaging with specific cellular pathways that can be further explored. Key hallmarks of apoptosis include the activation of executioner enzymes called caspases and the loss of mitochondrial membrane potential.[14] Assaying for these events provides mechanistic validation.

Key Mechanistic Assays:

  • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, which are activated during apoptosis. An increase in activity is a strong indicator of apoptosis induction.[14]

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Utilizes fluorescent dyes that accumulate in healthy mitochondria. A loss of membrane potential, a key early event in apoptosis, is detected by a decrease in fluorescence.[14]

  • Cell Cycle Analysis: Performed using flow cytometry, this analysis reveals if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase), preventing them from dividing.[14]

Apoptosis_Pathway Compound Triazole-Piperidine Hybrid Cell Cancer Cell Compound->Cell Mito Mitochondrial Stress (Loss of ΔΨm) Cell->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Chapter 2: Antimicrobial Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new anti-infective agents. Triazole-piperidine hybrids are frequently evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[6][7]

The Gold Standard: Minimum Inhibitory Concentration (MIC)

The cornerstone of in vitro antimicrobial evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16]

Expertise & Causality: The MIC provides a quantitative and reproducible measure of a compound's potency, which is essential for comparing the activity of different derivatives and for establishing a potential therapeutic window. The broth microdilution method is the most common format for determining MIC values in a laboratory setting.[17] It allows for the simultaneous testing of multiple compounds against multiple organisms in a standardized 96-well plate format. The selection of test organisms is critical; a standard panel often includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal pathogens (e.g., Candida albicans).[6][18]

MIC_Workflow A 1. Prepare 2-fold serial dilutions of compound in 96-well plate C 3. Inoculate all wells (except sterility control) A->C B 2. Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) B->C D 4. Incubate plate (18-24h at 37°C) C->D E 5. Visually inspect for turbidity (microbial growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Broth microdilution MIC workflow.

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). Start with 100 µL of media-diluted drug stock in the first column and add 50 µL of media to the remaining columns.[15]

  • Serial Dilution: Transfer 50 µL from the first column to the second, mix well, and repeat this process across the plate to create a concentration gradient. Discard the final 50 µL from the last dilution column. The final volume in each well should be 50 µL.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[19]

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound concentrations by half to their final test concentrations.[15]

  • Controls: Include a positive control (microorganism in broth, no compound) to confirm growth and a negative control (broth only) to ensure sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20]

Data Presentation: Antimicrobial Activity (MIC)

Present the MIC values in a table for easy comparison against different microbial strains.

CompoundS. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
Hybrid 8i2.8 - 15.7 (range vs. various bacteria)[21]2.8 - 15.7 (range vs. various bacteria)[21]5.9 - 14.2[21]
Hybrid 8k2.8 - 15.7 (range vs. various bacteria)[21]2.8 - 15.7 (range vs. various bacteria)[21]5.9 - 14.2[21]
Ciprofloxacin (Control)0.50.25-
Fluconazole (Control)--4.0

Note: Data are representative examples from literature and should be replaced with experimental results.

Antifungal Mechanism of Action

For compounds showing potent antifungal activity, it is valuable to investigate their mechanism. The triazole class of antifungals famously acts by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[22][23] Disruption of this pathway compromises the integrity of the cell membrane, leading to fungal cell death.[24] While direct enzymatic assays can be complex, this known mechanism provides a strong, testable hypothesis for any novel triazole-based hybrid.

Chapter 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Triazole-piperidine hybrids have been successfully designed as enzyme inhibitors, notably against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the potential treatment of Alzheimer's disease.[25][26]

Expertise & Causality: The inhibition of cholinesterases prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain, which is a key therapeutic strategy for Alzheimer's disease. The Ellman's assay is a robust and widely adopted colorimetric method to screen for AChE/BuChE inhibitors. Its principle is based on the hydrolysis of a substrate (acetylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, the absorbance of which can be measured over time. An effective inhibitor will slow down this reaction, resulting in a lower rate of color development.[25]

Enzyme_Inhibition cluster_0 No Inhibitor cluster_1 With Inhibitor E1 Enzyme P1 Product (Colorimetric Signal) E1->P1 hydrolysis S1 Substrate S1->P1 E2 Enzyme P2 Reduced/No Product (Reduced Signal) E2->P2 blocked S2 Substrate S2->P2 I2 Triazole-Piperidine Inhibitor I2->E2

Caption: Principle of a colorimetric enzyme assay.

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, a chromogenic reagent (like DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Allow a short pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 412 nm for the Ellman's assay).

  • Data Analysis: Calculate the initial reaction rate (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: Enzyme Inhibition (IC₅₀)

CompoundAChE Inhibition IC₅₀ (µM)BuChE Inhibition IC₅₀ (µM)
Hybrid 219.44 ± 0.60[25]21.57 ± 0.61[25]
Hybrid A1-12 ± 2[26]
Hybrid B4-1 ± 0.1[26]
Galantamine (Control)19.34 ± 0.62[25]21.45 ± 0.21[25]

Note: Data are representative examples from literature and should be replaced with experimental results.

Conclusion

The in vitro evaluation of novel triazole-piperidine hybrids is a systematic, multi-tiered process that is fundamental to identifying promising candidates for further drug development. This guide has outlined the core assays that form the foundation of this evaluation: cytotoxicity screening for anticancer potential, MIC determination for antimicrobial activity, and IC₅₀ measurement for enzyme inhibition. By employing these robust and validated protocols, researchers can generate high-quality, reproducible data. The key to a successful evaluation lies not just in performing the experiments, but in understanding the scientific principles that underpin them—from the metabolic basis of the MTT assay to the enzymatic kinetics of an inhibition screen. This logical progression from broad screening to mechanistic insight allows for the efficient and effective characterization of these versatile and promising hybrid molecules.

References

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  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
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  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022).
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  • Antifungal Ergosterol Synthesis Inhibitors. (2024).
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  • Discovery of a new class of triazole based inhibitors of acetyl transferase K
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Methodological & Application

Synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] Similarly, the piperidine ring is a common structural element in many pharmaceuticals, contributing to desirable pharmacokinetic properties.[2] The title compound, 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, combines these two important pharmacophores, making it a molecule of significant interest for drug discovery and development. This application note provides a detailed, two-step laboratory-scale protocol for the synthesis of this compound, commencing from commercially available starting materials. The procedure is designed to be robust and reproducible, with in-depth explanations of the experimental choices and validation through comprehensive characterization of the final product.

Overall Synthetic Strategy

The synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is approached in a two-step sequence. The first step involves the synthesis of the key intermediate, piperidine-4-carbohydrazide, from a suitable precursor such as ethyl isonipecotate. The second, and key, step is the construction of the 1,2,4-triazole ring via a base-catalyzed condensation of piperidine-4-carbohydrazide with benzonitrile.

Synthetic_Scheme Ethyl isonipecotate Ethyl isonipecotate Step1 Step 1: Hydrazide Formation Ethyl isonipecotate->Step1 Hydrazine hydrate, Ethanol, Reflux Piperidine-4-carbohydrazide Piperidine-4-carbohydrazide Step2 Step 2: Triazole Formation Piperidine-4-carbohydrazide->Step2 Benzonitrile Benzonitrile Benzonitrile->Step2 Target_Molecule 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine Step1->Piperidine-4-carbohydrazide Step2->Target_Molecule K2CO3, n-Butanol, 160 °C

Caption: Overall synthetic workflow for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier
Ethyl isonipecotateC₈H₁₅NO₂157.21Sigma-Aldrich
Hydrazine hydrate (80%)N₂H₄·H₂O50.06Sigma-Aldrich
Ethanol (absolute)C₂H₅OH46.07Merck
BenzonitrileC₇H₅N103.12Sigma-Aldrich
Potassium carbonate (anhydrous)K₂CO₃138.21Fisher Scientific
n-ButanolC₄H₁₀O74.12Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93VWR
Ethyl acetate (EtOAc)C₄H₈O₂88.11VWR
HexanesC₆H₁₄86.18VWR
Sodium sulfate (anhydrous)Na₂SO₄142.04Fisher Scientific
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).

  • Melting Point: Determined using a Stuart SMP30 melting point apparatus.

Experimental Protocols

Step 1: Synthesis of Piperidine-4-carbohydrazide

This procedure outlines the synthesis of the key hydrazide intermediate from ethyl isonipecotate.

Reaction Scheme:

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isonipecotate (15.7 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture to ensure homogeneity.

  • Slowly add 80% hydrazine hydrate (12.5 g, 0.2 mol) to the solution. Caution: Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is triturated with diethyl ether (50 mL) to remove any unreacted starting material and other impurities.

  • Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to afford piperidine-4-carbohydrazide as a white solid.

Expected Yield: 85-95%

Characterization (Literature-based):

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, -CONH-), 4.18 (br s, 2H, -NH₂), 3.05 (d, J = 12.0 Hz, 2H, piperidine-H₂ₑ), 2.55 (t, J = 12.0 Hz, 2H, piperidine-H₂ₐ), 2.15 (m, 1H, piperidine-H₄), 1.65 (d, J = 12.0 Hz, 2H, piperidine-H₃ₑ), 1.45 (q, J = 12.0 Hz, 2H, piperidine-H₃ₐ).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 174.5 (C=O), 45.5 (piperidine-C₂), 41.0 (piperidine-C₄), 28.5 (piperidine-C₃).

Step 2: Synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

This is the final step, involving the base-catalyzed cyclization of piperidine-4-carbohydrazide with benzonitrile to form the desired 1,2,4-triazole ring. A base-catalyzed condensation of a nitrile and a hydrazide is a known method for the synthesis of 3,5-disubstituted 1,2,4-triazoles.[3]

Reaction Scheme:

Procedure:

  • In a 100 mL round-bottom flask, combine piperidine-4-carbohydrazide (7.15 g, 0.05 mol), benzonitrile (5.15 g, 0.05 mol), and anhydrous potassium carbonate (1.38 g, 0.01 mol).

  • Add n-butanol (50 mL) to the flask.

  • Equip the flask with a magnetic stirrer and a reflux condenser.

  • Heat the reaction mixture to 160 °C and maintain for 24 hours. The reaction should be monitored by TLC (10% methanol in dichloromethane).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the n-butanol.

  • Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be attempted.

Expected Yield: 50-70%

Characterization of the Final Product

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 11.5 (br s, 1H, triazole-NH), 8.05-8.00 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 3.30-3.20 (m, 1H, piperidine-H₄), 3.15 (d, J = 12.4 Hz, 2H, piperidine-H₂ₑ), 2.80 (t, J = 12.4 Hz, 2H, piperidine-H₂ₐ), 2.10 (d, J = 12.4 Hz, 2H, piperidine-H₃ₑ), 1.90 (q, J = 12.4 Hz, 2H, piperidine-H₃ₐ).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.5 (triazole-C₅), 158.0 (triazole-C₃), 130.5 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 126.0 (Ar-C), 45.0 (piperidine-C₂), 35.0 (piperidine-C₄), 31.0 (piperidine-C₃).

  • HRMS (ESI): Calculated for C₁₃H₁₆N₄ [M+H]⁺: 229.1448; Found: 229.1451. The mass spectrometric fragmentation of 1,2,4-triazoles can be influenced by the substituents and the ionization method.[4]

Mechanism of 1,2,4-Triazole Formation

The formation of the 3,5-disubstituted 1,2,4-triazole ring proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the hydrazide on the nitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic triazole ring.

Mechanism cluster_0 Step A: Nucleophilic Addition cluster_1 Step B: Intramolecular Cyclization cluster_2 Step C: Dehydration Hydrazide Piperidine-4-carbohydrazide Intermediate1 N-Acyl-benzimidohydrazide Hydrazide->Intermediate1 Nucleophilic attack Nitrile Benzonitrile Nitrile->Intermediate1 Intermediate1_c N-Acyl-benzimidohydrazide Intermediate2 Dihydro-1,2,4-triazole intermediate Intermediate1_c->Intermediate2 Cyclization Intermediate2_c Dihydro-1,2,4-triazole intermediate Product 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine Intermediate2_c->Product - H₂O

Caption: Plausible reaction mechanism for the formation of the 1,2,4-triazole ring.

Safety and Handling

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin. It should be handled in a fume hood with appropriate PPE.

  • n-Butanol is flammable and can cause irritation. Use in a well-ventilated area away from ignition sources.

  • The high-temperature reaction should be conducted with caution, using a heating mantle with a temperature controller and ensuring the apparatus is securely clamped.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine. The described two-step synthesis is efficient and utilizes readily available starting materials. The in-depth procedural details, coupled with the rationale behind the experimental choices and expected characterization data, are intended to enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • A base-catalyzed, direct synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides. Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023). Retrieved January 28, 2026, from [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Determination of

Author: BenchChem Technical Support Team. Date: February 2026

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, a key intermediate in pharmaceutical synthesis. The method is designed to separate the main component from its potential process-related impurities and degradation products. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a flow rate of 1.0 mL/min, with UV detection at 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol provides a reliable quality control tool for researchers, scientists, and drug development professionals.

Introduction

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of pharmacologically active molecules.[4] The purity of such intermediates is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5][6][7]

The development of a stability-indicating analytical method is crucial to separate the active ingredient from any potential degradation products that may form under various stress conditions.[8][9][10] This application note provides a comprehensive guide to the systematic development and validation of an HPLC method for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine.

Method Development Strategy

The primary objective of this method development was to achieve adequate resolution between the main peak of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine and any potential impurities or degradants. A systematic approach was employed, starting with the evaluation of the analyte's physicochemical properties to inform initial chromatographic conditions.

Analyte Characterization

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine possesses both a phenyl and a triazole group, which are chromophoric, and a basic piperidine moiety. The presence of aromatic rings suggests strong UV absorbance, making UV detection a suitable choice.[11][12] The basic nature of the piperidine ring can lead to peak tailing on silica-based columns due to interaction with residual silanols. Therefore, a well-end-capped C18 column and a buffered mobile phase are essential for good peak shape.

Initial Screening of Chromatographic Conditions

A screening phase was initiated to select the optimal stationary phase, mobile phase, and detector wavelength.

Column Selection Rationale: A C18 column was chosen as the primary stationary phase due to its versatility in reversed-phase chromatography for a wide range of analytes.[13] To mitigate potential peak tailing from the basic piperidine moiety, columns with high inertness and effective end-capping were prioritized.

Mobile Phase Selection Rationale: A combination of acetonitrile (ACN) and water is a common choice for reversed-phase HPLC.[14] To ensure good peak shape and control the ionization state of the analyte, a phosphate buffer was selected. The pH of the mobile phase was kept slightly acidic to ensure the protonation of the piperidine nitrogen, which can lead to more consistent retention.

Detector Wavelength Selection: The UV spectrum of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine was scanned to determine the wavelength of maximum absorbance. A wavelength of 254 nm was chosen for this method, as it provides good sensitivity for aromatic compounds.[11]

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System with a variable wavelength detector, quaternary pump, autosampler, and column thermostat.

  • Data Acquisition: OpenLab CDS software.

  • Columns:

    • Waters Symmetry C18, 4.6 x 150 mm, 5 µm

    • Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm

  • Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

  • Sample: 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine reference standard and sample for purity analysis.

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with ortho-phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Method Optimization

The initial screening was followed by a systematic optimization of the chromatographic parameters to achieve the desired separation.

Column Screening

Three different C18 columns were evaluated to assess selectivity and peak shape. The Agilent Zorbax Eclipse Plus C18 column provided the best peak symmetry and resolution for the main peak and a known impurity.

ColumnTailing Factor (Main Peak)Resolution (Main Peak/Impurity 1)
Waters Symmetry C181.41.8
Agilent Zorbax Eclipse Plus C18 1.1 2.5
Phenomenex Luna C18(2)1.32.1
Table 1: Column Screening Results
Gradient Optimization

A gradient elution was necessary to ensure the elution of any less polar impurities within a reasonable runtime. The gradient was optimized to provide good resolution of all components.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
09010
201090
251090
269010
309010
Table 2: Optimized Gradient Program
Final Optimized Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[8][15] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Degradation: 0.1 N HCl at 60 °C for 24 hours.

  • Base Degradation: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The results showed significant degradation under acidic and oxidative conditions. The main peak was well-resolved from all degradation products, and the peak purity was confirmed using a diode array detector, thus establishing the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine at five different concentrations ranging from 0.05 mg/mL to 0.75 mg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the specified range with a correlation coefficient (R²) of > 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was found to be within the acceptable range of 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the sample solution were performed on the same day. The relative standard deviation (RSD) of the peak area was less than 1.0%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of data was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.001 mg/mL (S/N ≈ 3), and the LOQ was 0.003 mg/mL (S/N ≈ 10).

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Visualization of the Workflow

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Final Method Analyte_Characterization Analyte Characterization (UV, pKa, Solubility) Initial_Screening Initial Screening (Column, Mobile Phase, Detector) Analyte_Characterization->Initial_Screening Optimization Method Optimization (Gradient, Temp, Flow Rate) Initial_Screening->Optimization Specificity Specificity & Forced Degradation Optimization->Specificity Optimized Conditions Specificity->Validation_Parameters Linearity Linearity Linearity->Validation_Parameters Accuracy Accuracy Accuracy->Validation_Parameters Precision Precision (Repeatability & Intermediate) Precision->Validation_Parameters LOD_LOQ LOD & LOQ LOD_LOQ->Validation_Parameters Robustness Robustness Robustness->Validation_Parameters Final_Method Final Validated HPLC Method Validation_Parameters->Final_Method

Caption: Workflow for HPLC Analytical Method Development and Validation.

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method for determining the purity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine has been successfully developed and validated. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-71. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link][8]

  • Moravek, Inc. (2022). Why Is HPLC Ideal for Chemical Purity Testing?. [Link][6]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link][5]

  • MDPI. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. [Link][16]

  • Agilent. (2020). Gradient Design and Development. [Link][17]

  • International Council for Harmonisation. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][3]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link][9]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link][10]

  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link][18]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. [Link][13]

  • LCGC International. (2018). Seeing is Believing: Detectors for HPLC. [Link][12]

  • Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. [Link][14]

Sources

Application Notes and Protocols for the Utilization of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine as a versatile chemical building block for drug discovery and development. The unique structural amalgamation of a phenyl-triazole moiety with a piperidine ring offers a compelling scaffold for engaging with a multitude of biological targets. The secondary amine of the piperidine ring serves as a crucial reactive handle for facile diversification, enabling extensive structure-activity relationship (SAR) studies. This document outlines the synthesis of the core scaffold, its key physicochemical properties, and detailed, field-tested protocols for its derivatization through N-alkylation, N-arylation, and amide coupling reactions. The causality behind experimental choices and self-validating measures for reaction monitoring and product characterization are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Phenyl-Triazole-Piperidine Scaffold

The confluence of a 1,2,4-triazole system with a piperidine ring in a single molecular entity presents a powerful strategy in modern medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antifungal, antiviral, anticonvulsant, and anticancer properties.[1][2] Its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold.[2] The piperidine ring, another ubiquitous structural motif in pharmaceuticals, enhances aqueous solubility and provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets.

The title compound, 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, strategically positions the reactive secondary amine of the piperidine for the introduction of a wide range of substituents. This allows for the systematic modulation of physicochemical properties such as lipophilicity, polarity, and basicity, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. This application note serves as a practical guide for researchers looking to leverage this high-potential building block in their drug discovery programs.

Synthesis and Physicochemical Properties of the Core Scaffold

A robust and scalable synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is paramount for its widespread application. A common and effective synthetic route is a multi-step process commencing from readily available starting materials.

Synthesis Protocol for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Step 1: Synthesis of the Hydrazide Intermediate The initial step involves the formation of a hydrazide from a piperidine derivative.

Step 2: Cyclization to form the Triazole Ring The hydrazide is then cyclized to form the desired 1,2,4-triazole ring.

Protocol 1: Synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Materials:

  • Benzohydrazide

  • Ethyl isonipecotate

  • Strong base (e.g., Sodium ethoxide)

  • Hydrazine hydrate

  • Appropriate solvents (e.g., Ethanol, DMF)

  • Acid for workup (e.g., HCl)

Procedure:

  • Amidrazone Formation: In a round-bottom flask, dissolve benzohydrazide (1.0 eq) in a suitable solvent such as ethanol. Add ethyl isonipecotate (1.1 eq) and a catalytic amount of a strong base (e.g., sodium ethoxide). Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl). The product may precipitate out of solution. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Triazole Cyclization: The crude amidrazone is then cyclized. This can often be achieved by heating the intermediate in a high-boiling point solvent, or by using a dehydrating agent. A common method involves refluxing with hydrazine hydrate.

  • Purification: The final product, 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties
PropertyEstimated ValueSignificance in Drug Discovery
Molecular Weight ~242.31 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
pKa (Piperidine N) 8.5 - 9.5Influences ionization state at physiological pH, affecting solubility and target binding.
cLogP 1.5 - 2.5A measure of lipophilicity, impacting cell permeability and off-target effects.
Topological Polar Surface Area (TPSA) ~65 ŲPredicts drug transport properties, including blood-brain barrier penetration.
Aqueous Solubility ModerateCan be improved by salt formation (e.g., hydrochloride salt).

Note: These values are estimations and should be experimentally verified for accurate SAR analysis.

Derivatization Protocols: Unleashing the Potential of the Piperidine Scaffold

The secondary amine of the piperidine ring in 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is the key to its utility as a versatile building block. The following sections provide detailed protocols for its functionalization via N-alkylation, N-arylation, and amide coupling.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This method offers a high degree of control and avoids the over-alkylation that can be an issue with direct alkylation using alkyl halides.[6]

Rationale for Method Selection: Reductive amination is chosen for its broad substrate scope, mild reaction conditions, and high yields. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is mild, selective for iminium ions, and can be used in a one-pot procedure.

Protocol 2: N-Alkylation of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine via Reductive Amination

Materials:

  • 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a stirred solution of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine in DCM, add the desired aldehyde or ketone.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • TLC Monitoring: Use a suitable mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane) to track the disappearance of the starting material and the appearance of the less polar product.

  • LC-MS Analysis: Confirm the mass of the desired product.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the N-alkylated product, showing the characteristic signals of the newly introduced alkyl group.

N_Alkylation_Workflow Start Start: 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine Iminium Iminium Ion Formation Start->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium Reduction In situ Reduction Iminium->Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It is the method of choice for the N-arylation of a wide range of amines, including secondary cyclic amines like piperidine.[8]

Rationale for Method Selection: This reaction is highly versatile, tolerating a broad range of functional groups on both the amine and the aryl halide. The use of specialized phosphine ligands allows for the coupling of even sterically hindered or electron-rich/poor coupling partners.

Protocol 3: N-Arylation of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Materials:

  • 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine (1.2 eq)

  • Aryl halide (bromide or iodide is preferred) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk flask, combine the aryl halide, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine and the base.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • TLC Monitoring: Observe the consumption of the starting materials and the formation of the product spot.

  • LC-MS Analysis: Confirm the molecular weight of the N-arylated product.

  • NMR Spectroscopy: ¹H and ¹³C NMR will show the signals corresponding to the newly introduced aryl group, confirming the successful C-N bond formation.

N_Arylation_Workflow Start Start: 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine Coupling Buchwald-Hartwig Coupling Start->Coupling ArylHalide Aryl Halide ArylHalide->Coupling Catalyst Pd Catalyst & Ligand Catalyst->Coupling Base Base (e.g., NaOtBu) Base->Coupling Workup Filtration & Extraction Coupling->Workup Purification Purification Workup->Purification Product N-Arylated Product Purification->Product

Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.

Amide Coupling

The formation of an amide bond between the piperidine nitrogen and a carboxylic acid is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functional groups. Modern coupling reagents facilitate this transformation under mild conditions with high efficiency.

Rationale for Method Selection: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation, even with sterically hindered amines or challenging carboxylic acids. They operate through the formation of a highly reactive activated ester intermediate.[9]

Protocol 4: Amide Coupling with 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Materials:

  • 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine (1.1 eq)

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA, N,N-Diisopropylethylamine, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, N,N-Dimethylformamide)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a dilute aqueous solution of LiCl (to remove DMF), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • TLC Monitoring: Track the disappearance of the starting materials and the formation of the amide product.

  • LC-MS Analysis: Confirm the expected molecular weight of the amide.

  • NMR Spectroscopy: The ¹H NMR spectrum will show the disappearance of the piperidine N-H proton and the appearance of characteristic amide proton signals (if applicable) and signals from the acyl group. The ¹³C NMR will show the characteristic amide carbonyl signal.

Amide_Coupling_Workflow Start Start: 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine Coupling Amide Bond Formation Start->Coupling CarboxylicAcid Carboxylic Acid Activation Carboxylic Acid Activation CarboxylicAcid->Activation HATU HATU & DIPEA HATU->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification Workup->Purification Product N-Acyl Product Purification->Product

Sources

High-Fidelity Cytotoxicity Profiling of Triazole-Based Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Triazole derivatives (1,2,3- and 1,2,4-triazoles) represent a "privileged scaffold" in medicinal chemistry due to their stability, hydrogen-bonding capabilities, and ease of synthesis via "click chemistry" (CuAAC). However, their physicochemical properties—specifically low aqueous solubility and high lipophilicity—introduce significant variables in cell viability assays.

This guide moves beyond generic protocols to address the specific challenges of screening triazole libraries. We prioritize the Resazurin (Alamar Blue) assay for its superior sensitivity and non-destructive nature, while providing a rigorous, interference-corrected MTT protocol as an industry benchmark.

Key Technical Challenges Addressed:

  • Solubility Limits: Preventing compound precipitation in aqueous media which causes false toxicity signals.

  • Solvent Effects: Managing DMSO tolerance thresholds in sensitive cell lines.

  • Chemical Interference: Validating against non-enzymatic reduction of tetrazolium salts by reactive triazole substituents.

Experimental Design & Strategic Considerations

Assay Selection Matrix

Triazoles often require high concentrations (up to 100 µM) for initial screening. This necessitates an assay robust against turbidity and chemical interference.

FeatureResazurin (Preferred) MTT (Standard) ATP (CellTiter-Glo)
Readout Fluorescence (560ex/590em)Absorbance (570 nm)Luminescence
Sensitivity HighModerateVery High
Interference Low (Fluorescent signal)High (Redox interference)Low
Cell Status Viable (Multiplexable)Dead (Lytic endpoint)Dead (Lytic endpoint)
Cost LowLowHigh
The "Self-Validating" Workflow

To ensure data integrity, the experimental workflow must include specific checkpoints for solubility and interference.

G Stock 1. Stock Prep (DMSO) Solubility 2. Solubility Test (Turbidity Check) Stock->Solubility Interference 3. Cell-Free Control Stock->Interference Solubility->Stock Fail (Reformulate) Seeding 4. Cell Seeding (24h Recovery) Solubility->Seeding Pass Analysis 7. IC50 & Z-Factor Calculation Interference->Analysis Background Subtraction Treatment 5. Compound Treatment Seeding->Treatment Readout 6. Assay Readout (Resazurin/MTT) Treatment->Readout Readout->Analysis

Figure 1: Validated workflow for triazole screening. Note the parallel tracks for solubility and interference testing before biological data interpretation.

Pre-Assay Validation Protocols

Solubility Limit Test (Mandatory)

Triazoles are often hydrophobic. Precipitation during the assay forms crystals that scatter light (false absorbance in MTT) or settle on cells (physical stress).

  • Prepare Media: Aliquot 100 µL of complete culture media into a clear 96-well plate (no cells).

  • Titrate Compound: Add the triazole compound at 2x the highest intended screening concentration (e.g., 200 µM).

  • Incubate: 1 hour at 37°C.

  • Inspect: Measure Absorbance at 600 nm or inspect under a microscope.

    • Pass: OD600 < 0.05 above background.

    • Fail: Visible crystals or high OD. Action: Lower the screening concentration range.

Cell-Free Interference Control

Some triazole substituents (e.g., thiols, phenols) can chemically reduce MTT to formazan without enzymes.

  • Setup: In a 96-well plate, add 100 µL media + Compound (Highest Concentration). Do not add cells.

  • Reagent: Add MTT or Resazurin reagent as per standard protocol.

  • Incubate: 4 hours.

  • Read: If Signal > Vehicle Control, the compound interferes. Action: Switch to ATP assay or subtract this blank value.

Detailed Protocol: Resazurin Reduction Assay

Recommended for primary screening of triazole libraries.

Reagents & Equipment
  • Resazurin Stock: 0.15 mg/mL in PBS (Filter sterilized, store at 4°C protected from light).

  • Triazole Compounds: 10 mM stock in 100% DMSO.

  • Positive Control: Doxorubicin or Staurosporine.

  • Plate Reader: Fluorescence capable (Ex 530-560 nm / Em 590 nm).

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest cells in exponential growth phase.

  • Seed 3,000–10,000 cells/well in 90 µL complete media into black-walled, clear-bottom 96-well plates.

  • Tip: Optimize density so cells are 80% confluent at the end of the assay (72h).

  • Incubate 24 hours at 37°C/5% CO₂ to allow attachment.

Step 2: Compound Preparation (Serial Dilution)

  • Goal: Maintain constant DMSO concentration (0.5%) across all doses.

  • Prepare a "Intermediate Plate" (V-bottom):

    • Add 100 µL media (0.5% DMSO) to columns 3-12.

    • Add 200 µL of Compound (2x final conc, 0.5% DMSO) to column 2.

    • Perform 1:2 serial dilutions from col 2 to 11.

    • Column 12 is the Vehicle Control (0.5% DMSO media only).

Step 3: Treatment

  • Transfer 10 µL from the Intermediate Plate to the Cell Plate (already containing 90 µL).

  • Final Volume: 100 µL.

  • Final DMSO: 0.05% (Safe for most lines).

  • Incubate for 48–72 hours.[1]

Step 4: Assay Reaction

  • Add 20 µL of Resazurin Stock (0.15 mg/mL) directly to each well.

  • Incubate for 2–4 hours at 37°C.

  • Note: Optimal time depends on cell type. Look for a color shift from Blue (Resazurin) to Pink (Resorufin).

Step 5: Data Acquisition

  • Measure Fluorescence: Excitation 560 nm, Emission 590 nm.

  • Gain adjustment: Set gain using the Vehicle Control wells to ~80% saturation.

Detailed Protocol: MTT Assay (Colorimetric)

Use for historical data comparison or if fluorescence equipment is unavailable.

Mechanism & Limitations

MTT (yellow) is reduced to Formazan (purple) by mitochondrial succinate dehydrogenase.

  • Critical Triazole Note: If your triazole has antioxidant properties, it may reduce MTT non-enzymatically. Perform the check in Section 3.2.

Step-by-Step Methodology

Step 1-3: Same as Resazurin protocol (Seeding and Treatment).

Step 4: MTT Addition

  • Prepare MTT solution: 5 mg/mL in PBS.

  • Add 10 µL MTT solution to each well (Final conc: 0.5 mg/mL).

  • Incubate 3–4 hours at 37°C. Check for purple precipitate under microscope.

Step 5: Solubilization (The Critical Step)

  • Carefully aspirate media without disturbing the purple crystals .

    • Triazole Issue: If cells are loosely attached due to drug toxicity, spin the plate (1000 rpm, 5 min) before aspiration.

  • Add 100 µL DMSO to each well.

  • Shake plate on an orbital shaker for 10 minutes protected from light.

Step 6: Readout

  • Measure Absorbance at 570 nm .

  • Reference Wavelength: 630 nm (Subtract OD630 from OD570 to correct for plastic imperfections and cell debris).

Data Analysis & Interpretation

Calculation of % Viability

Normalize raw data (RFU or OD) to controls:



  • Signal_Blank: Media only (no cells).

  • Signal_Vehicle: Cells + DMSO only.

IC50 Determination

Fit the dose-response data to a 4-parameter logistic (4PL) non-linear regression model:



  • X: Log of concentration.

  • Y: % Viability.

Assay Robustness (Z-Factor)

For high-throughput screening of triazole libraries, calculate the Z-factor to validate plate quality.

  • Z > 0.5: Excellent assay.

  • Z < 0.5: Optimization required (check pipetting error or cell seeding uniformity).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Background (Blank) Compound interference or contamination.Run cell-free control (Sec 3.2). Use Resazurin instead of MTT.
Precipitation Triazole solubility limit exceeded.Check turbidity (Sec 3.1). Reduce max concentration.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill with PBS. Use a humidity chamber.
Low Signal (Control) Low metabolic activity or cell number.Increase seeding density or incubation time with reagent.
Variable Replicates Pipetting error or DMSO layering.Pre-mix compounds in media before adding to cells (Step 2).

References

  • Al-hujaj, H. H., et al. (2023).[2] "Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines." Tropical Journal of Natural Product Research. Available at: [Link]

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Stockert, J. C., et al. (2012). "Assays for Viability: A Review." Acta Histochemica. Corrects misconceptions about MTT reduction sites.
  • Suharyani, S., et al. (2024). "Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line." Jurnal Media Kesehatan. Validates DMSO limits in cell culture.[1][3][4] Available at: [Link]

  • Pereira, M., et al. (2020).[5] "Resazurin-Based Assay to Evaluate Cell Viability After Quantum Dot Interaction." Methods in Molecular Biology. Highlights Resazurin for avoiding interference. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine.

Q1: What are the optimal storage conditions for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine in its solid state and in solution?

A1: For solid-state storage, it is recommended to keep the compound in a cool, dry, and dark place to maintain its integrity.[1] Long-term storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at +4°C is advisable.[1]

For solutions, the stability is dependent on the solvent, pH, and temperature. Stock solutions should be stored at low temperatures, such as -20°C or -80°C, in small aliquots to minimize freeze-thaw cycles.[1] The choice of solvent is critical; for instance, aprotic solvents like DMSO are often used for initial stock solutions.[2]

Q2: How stable is the 1,2,4-triazole ring to acidic and basic conditions?

A2: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[1] However, exposure to harsh conditions, such as concentrated acids or bases at high temperatures, could lead to hydrolysis or rearrangement.[1] The specific substituents on the triazole ring can influence its susceptibility to hydrolysis.[1]

Q3: My experimental results are inconsistent. Could degradation of the compound in the assay medium be the cause?

A3: Yes, inconsistent results in biological assays can be a sign of compound degradation in the assay medium.[1] It is crucial to assess the stability of the compound in the specific assay buffer under the experimental conditions (e.g., temperature, incubation time).[1] You can check this by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for any degradation using a stability-indicating method like HPLC.[1]

Q4: What are the likely degradation pathways for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine?

A4: Based on the structure, which includes a 1,2,4-triazole ring, a phenyl group, and a piperidine moiety, potential degradation pathways include:

  • Hydrolysis: The amide-like character of the triazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, although the ring itself is generally stable.

  • Oxidation: The piperidine ring, specifically the nitrogen atom, can be susceptible to oxidation.

  • Photodegradation: Aromatic compounds and those with heteroatoms can be sensitive to light, especially UV radiation.[1]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis Over Time

Potential Cause: Degradation of the compound in the analytical solution.

Troubleshooting Workflow:

start Unknown peaks in HPLC check_blank Analyze a blank (solvent only) sample start->check_blank is_solvent_peak Is the peak present in the blank? check_blank->is_solvent_peak solvent_issue Peak is a solvent impurity or artifact. Use fresh, high-purity solvent. is_solvent_peak->solvent_issue Yes not_solvent_peak Peak is likely a degradant. is_solvent_peak->not_solvent_peak No stress_studies Perform forced degradation studies (acid, base, peroxide, heat, light). not_solvent_peak->stress_studies compare_peaks Compare retention times of new peaks with those from stress studies. stress_studies->compare_peaks identify_degradant Tentatively identify the degradation pathway. compare_peaks->identify_degradant optimize_conditions Optimize storage and handling conditions (e.g., pH, temperature, light protection). identify_degradant->optimize_conditions start Loss of compound potency check_stock Prepare a fresh stock solution and compare its activity to the old stock. start->check_stock is_stock_degraded Is the fresh stock more active? check_stock->is_stock_degraded stock_issue Old stock has degraded. Re-evaluate stock solution storage conditions (solvent, temperature, aliquoting). is_stock_degraded->stock_issue Yes not_stock_issue Stock solution is stable. Investigate stability in assay buffer. is_stock_degraded->not_stock_issue No buffer_stability Incubate compound in assay buffer for the experiment's duration. Analyze for degradation via HPLC. not_stock_issue->buffer_stability is_buffer_unstable Is degradation observed? buffer_stability->is_buffer_unstable buffer_issue Compound is unstable in the assay buffer. Modify buffer (e.g., adjust pH, add antioxidants) or shorten incubation time. is_buffer_unstable->buffer_issue Yes no_buffer_degradation Compound is stable in the buffer. Investigate other experimental factors (e.g., cell viability, reagent quality). is_buffer_unstable->no_buffer_degradation No

Caption: Troubleshooting workflow for loss of compound potency.

Detailed Steps:

  • Verify Stock Solution Stability: Prepare a fresh stock solution and compare its biological activity to your existing stock. [1]If the fresh stock is more potent, your storage conditions for the stock solution may need to be optimized.

  • Assess Stability in Assay Buffer: Incubate your compound in the assay buffer for the same duration and at the same temperature as your experiment. [1]After incubation, analyze the sample by HPLC to quantify the amount of parent compound remaining.

  • Modify Assay Conditions: If the compound is degrading in the assay buffer, consider modifying the buffer composition (e.g., adjusting the pH, adding antioxidants if oxidation is suspected) or reducing the incubation time if experimentally feasible.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine under various stress conditions.

Materials:

  • 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC at t=0 and t=24h.

    • If no degradation is observed, repeat with 1 M HCl and/or heating at 60°C.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC at t=0 and t=24h.

    • If no degradation is observed, repeat with 1 M NaOH and/or heating at 60°C.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC at t=0 and t=24h.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours.

    • Dissolve the heat-stressed sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber.

    • Analyze by HPLC at various time points.

    • A control sample should be kept in the dark at the same temperature.

Data Analysis:

  • For each condition, calculate the percentage of degradation.

  • Identify the retention times of any new peaks that appear.

  • If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products to help elucidate their structures.

Expected Degradation Pathways Diagram:

parent 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis Acid/Base, Heat oxidation Oxidation Products (e.g., N-oxides on piperidine) parent->oxidation H₂O₂ photodegradation Photodegradation Products (e.g., radical-mediated products) parent->photodegradation UV/Vis Light

Sources

Technical Support Center: Scaling Up 2-Aminobenzohydrazide Synthesis for Triazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-aminobenzohydrazide. This guide is designed for researchers, chemists, and process development professionals who are working with this critical precursor for the synthesis of 1,2,4-triazole derivatives, a scaffold of immense importance in medicinal chemistry.[1][2] This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the causality behind experimental choices, troubleshooting common issues, and ensuring a safe, scalable, and reproducible synthesis.

The Critical Role of 2-Aminobenzohydrazide

2-Aminobenzohydrazide serves as a versatile A-B type synthon, containing both a nucleophilic hydrazide and an aniline moiety. This unique structure allows for a variety of subsequent chemical transformations, most notably the construction of fused heterocyclic systems. Its primary application, and the focus of this guide, is its role as a key building block for substituted 1,2,4-triazoles, which are core components of numerous pharmaceutical agents.[3][4] The successful and efficient synthesis of 2-aminobenzohydrazide is, therefore, the foundational step for the discovery and development of new chemical entities.

Scalable Synthesis of 2-Aminobenzohydrazide from Isatoic Anhydride

The most common, cost-effective, and scalable route to 2-aminobenzohydrazide is the reaction of isatoic anhydride with hydrazine hydrate.[5] This reaction proceeds via a nucleophilic acyl substitution at the more electrophilic carbonyl of the anhydride, followed by ring-opening and decarboxylation to yield the desired product.

Experimental Workflow Diagram

G cluster_0 Step 1: 2-Aminobenzohydrazide Synthesis cluster_1 Step 2: Triazole Synthesis (General) A Isatoic Anhydride C Reaction Vessel (Solvent: EtOH or H2O) Controlled Temp. A->C B Hydrazine Hydrate B->C Slow Addition D Work-up & Isolation (Cooling, Filtration) C->D Reaction Complete E Purification (Recrystallization) D->E F Pure 2-Aminobenzohydrazide E->F H Cyclization (Thermal or Acid-Catalyzed) F->H G Carboxylic Acid / Orthoester G->H I Substituted 1,2,4-Triazole H->I

Caption: Overall workflow from starting materials to the final triazole product.

Detailed Scalable Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity (1 mol scale) Molar Equivalents
Isatoic Anhydride 163.13 163.1 g 1.0
Hydrazine Hydrate (~64%) 50.06 (as N₂H₄) ~98 mL (~100 g) ~2.0

| Ethanol (95%) | - | 1.0 L | - |

Procedure:

  • Setup: Equip a 3-liter, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet.

  • Dissolution: Charge the flask with isatoic anhydride (163.1 g, 1.0 mol) and ethanol (1.0 L). Stir the suspension at room temperature.

  • Reagent Addition: Charge the dropping funnel with hydrazine hydrate (~98 mL, 2.0 mol). Add the hydrazine hydrate dropwise to the stirred suspension over a period of 60-90 minutes.

    • Causality: The reaction is exothermic. Slow, controlled addition is crucial to maintain temperature control, prevent dangerous pressure buildup, and minimize side reactions.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (~78-80°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isatoic anhydride spot.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product will precipitate as a crystalline solid.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 100 mL) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 80-90%.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of 2-aminobenzohydrazide.

Q1: My yield is significantly lower than expected. What are the common causes?

A1: Low yields can typically be traced back to one of three areas: incomplete reaction, side reactions, or mechanical loss.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. While the reaction is often robust, scaling up can affect heat transfer, requiring longer heating times.

    • Solution: Ensure the internal temperature reaches and maintains reflux. Monitor the reaction via TLC or HPLC until the starting material is fully consumed.

  • Side Reactions:

    • Cause: The primary side product is often the symmetrical 1,2-di(2-aminobenzoyl)hydrazine, formed if the hydrazine concentration is locally depleted, allowing the newly formed 2-aminobenzohydrazide to react with another molecule of isatoic anhydride.

    • Solution: Use a slight excess of hydrazine hydrate (1.5-2.0 equivalents) and ensure efficient stirring during the slow addition to maintain a homogenous concentration.

  • Mechanical Loss:

    • Cause: The product has some solubility in ethanol, especially if the solution is not adequately cooled before filtration.

    • Solution: Ensure the mixture is thoroughly chilled (0-5°C) for at least one hour before filtration. To recover more product, the filtrate can be concentrated and a second crop of crystals can be collected.

Pro-Tip from the Field: For gram-scale synthesis, water can be used as a solvent instead of ethanol. While the initial reaction may be slower, the product is significantly less soluble in cold water, often leading to higher isolated yields with minimal need for filtrate concentration.

Q2: The final product is off-color (yellow or brown) and has a low melting point. How can I improve its purity?

A2: Off-color products indicate the presence of impurities, likely from oxidation or side reactions.

  • Cause of Color: The aniline moiety in 2-aminobenzohydrazide is susceptible to air oxidation, which can generate colored impurities, especially during prolonged heating.

  • Purification Method: Recrystallization is the most effective method for purifying 2-aminobenzohydrazide on a large scale.

    • Recommended Solvent System: A mixture of ethanol and water is ideal. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure, off-white to white crystals.

    • Alternative: For stubborn impurities, treatment with a small amount of activated charcoal in the hot solution before filtration can effectively remove colored byproducts.

Pro-Tip from the Field: To minimize oxidation during the reaction, you can perform the synthesis under an inert atmosphere (e.g., nitrogen or argon), although this is often unnecessary for routine preparations if the workup is performed promptly.

Q3: The reaction seems to stall and won't go to completion. What should I check?

A3: A stalled reaction is often due to reagent quality or improper conditions.

  • Reagent Quality:

    • Cause: The primary culprit is often the quality of the hydrazine hydrate. Over time, it can absorb carbon dioxide from the air to form hydrazine carbonate, reducing its effective concentration.

    • Solution: Use a fresh bottle of hydrazine hydrate or titrate an older bottle to determine its exact concentration before use.

  • Insufficient Activation:

    • Cause: While unlikely with isatoic anhydride, if you are adapting this procedure for a less reactive ester starting material, you may need more forcing conditions.

    • Solution: Increase the reflux time or consider a higher-boiling solvent like n-butanol. However, be aware that higher temperatures can also increase the rate of side product formation.

Q4: I'm concerned about the safety of using hydrazine hydrate, especially at scale. What are the essential safety precautions?

A4: Your concern is valid. Hydrazine and its hydrate are toxic, corrosive, and suspected carcinogens.[6][7][8] Strict safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Silver Shield®), a lab coat, and chemical splash goggles.

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Handling:

    • Hydrazine is corrosive and can cause severe skin and eye burns.[7]

    • Avoid contact with oxidizing agents, as the reaction can be violent.[9]

    • Have an emergency plan and ensure access to a safety shower and eyewash station.

  • Waste Disposal: Dispose of all hydrazine-containing waste according to your institution's hazardous waste protocols. Do not pour it down the drain.

Pro-Tip from the Field: For large-scale operations, consider a closed-system transfer for adding hydrazine hydrate to the reactor. This minimizes exposure and enhances safety.

References

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available at: [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • Royal Society of Chemistry. (2019). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. National Library of Medicine. Available at: [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]

  • ResearchGate. (2025). Novel 2-aminobenzohydrazide derivatives, design, synthesis, anti-Alzheimer evaluation, SAR studies and molecular docking analysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Organic Syntheses. (n.d.). Isatoic Anhydride. Available at: [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Sci-Hub. (2010). ChemInform Abstract: 1,2,4‐Triazole Synthesis via Amidrazones. Available at: [Link]

  • De Gruyter. (2009). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). DIVERSITY ORIENTED DESIGN OF VARIOUS HYDRAZIDES AND AMIDES DERIVED FROM ISATOIC ANHYDRIDE AND THEIR ANTIMICROBIAL EVALUATION. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Available at: [Link]

  • Defense Technical Information Center. (1967). Safety and Handling of Hydrazine. Available at: [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]

  • ResearchGate. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Available at: [Link]

  • PubMed. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Library of Medicine. Available at: [Link]

  • Google Patents. (n.d.). WO2018170488A1 - Method of purifying an antibody.
  • ResearchGate. (n.d.). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Available at: [Link]

  • De Gruyter. (2025). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B. Available at: [Link]

  • Aston University. (n.d.). The synthesis and properties of some hydrazines. Aston Research Explorer. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Journal of the American Chemical Society. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate1. PDF Free Download. Available at: [Link]

  • Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Validating Triazole-Based Anticancer Agents Against MCF-7 and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel triazole compounds. We will focus on two of the most widely utilized cell lines in cancer research: MCF-7 , an estrogen receptor-positive human breast adenocarcinoma cell line, and A549 , a human lung adenocarcinoma cell line.

The approach detailed herein is not merely a sequence of protocols but a logical, multi-faceted strategy. It begins with foundational cytotoxicity screening and progresses to dissecting the underlying mechanisms of action, including the induction of programmed cell death and the inhibition of metastatic potential. By integrating data from these assays, a robust and comparative profile of each candidate compound can be constructed, setting the stage for further preclinical development.

The Rationale: Why Triazoles? Why These Cell Lines?

The search for novel chemotherapeutic agents is driven by the persistent challenges of drug resistance and off-target toxicity.[1] Triazole heterocycles have emerged as a "privileged scaffold" in medicinal chemistry.[2][3] Their unique chemical properties, including the ability to form hydrogen bonds and their metabolic stability, make them ideal candidates for designing targeted therapies.[1][2][3] Numerous studies have demonstrated the potential of 1,2,3-triazole derivatives to induce cell cycle arrest and apoptosis in various cancer cell lines, making them a focal point of modern drug discovery.[3]

MCF-7 and A549 cells represent two of the most prevalent and deadly cancers worldwide: breast and lung cancer, respectively. Their distinct genetic backgrounds and phenotypes provide a valuable differential screening platform to assess both the potency and the potential spectrum of activity of new chemical entities.

Part 1: Foundational Analysis: Determining Cytotoxic Potency

The initial and most critical step is to determine whether a triazole compound exhibits cytotoxic or cytostatic effects on the cancer cells and to quantify this activity. The half-maximal inhibitory concentration (IC50) is the gold standard metric for this purpose.

Chosen Methodology: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. This serves as an accurate proxy for cell viability. The causality is straightforward: viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate MCF-7 and A549 cells in separate 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. The choice of seeding density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and non-drug-related cell death.[4]

  • Compound Treatment: Prepare a series of dilutions of the test triazole compounds and positive controls (e.g., Doxorubicin for MCF-7, Cisplatin for A549) in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The duration should be sufficient to allow the compounds to exert their effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Workflow for Determining IC50```dot

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Analysis Seed Seed MCF-7 & A549 Cells (96-well plate) Incubate1 Incubate 24h (Allow Attachment) Seed->Incubate1 Treat Treat with Triazole Compounds & Controls (Doxorubicin/Cisplatin) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (Incubate 4h) Incubate2->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Values Read->Calculate

Caption: A potential mechanism for triazole-induced cell death.

Part 3: Assessing Anti-Metastatic Potential

An effective anticancer drug should not only kill tumor cells but also prevent their spread. The wound healing assay is a straightforward method to evaluate a compound's effect on collective cell migration, a key process in metastasis.

Methodology: The Wound Healing (Scratch) Assay

Principle of the Assay: This technique mimics, in a two-dimensional space, the process of cells migrating to close a gap, akin to tissue repair or tumor cell invasion. A confluent monolayer of cancer cells is mechanically "wounded" with a pipette tip. The ability of the cells at the edge of the wound to migrate and close the gap is monitored over time.

Experimental Protocol: Wound Healing Assay

  • Create Monolayer: Seed cells in a 6-well plate and grow them to ~95% confluency.

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the well.

  • Wash: Gently wash the well with PBS to remove dislodged cells and debris.

  • Treatment: Replace the PBS with fresh medium containing a non-lethal concentration of the triazole compound (e.g., IC50/4 or lower). This is a critical self-validating step; using a cytotoxic concentration would confound the results, as a lack of wound closure could be due to cell death rather than migration inhibition.

  • Imaging: Immediately acquire an image of the wound (T=0). Place the plate back in the incubator and acquire additional images at set time points (e.g., 12, 24, 48 hours).

  • Quantification: Use image analysis software (like ImageJ) to measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial area.

Data Presentation: Migration Inhibition
TreatmentCell LineConcentration (µM)% Wound Closure at 24h
Vehicle ControlA549085 ± 5%
Triazole BA5491.25 (IC50/4)30 ± 7%
Vehicle ControlMCF-7040 ± 6%
Triazole BMCF-70.7 (IC50/4)15 ± 4%

Note: Data are hypothetical examples. A lower % wound closure compared to the control indicates inhibition of migration.

Synthesis and Conclusion: Building a Candidate Profile

By systematically applying this three-part validation strategy, a researcher can build a comprehensive and comparative profile for each novel triazole compound. The ideal candidate will not only exhibit high potency (low IC50) against both MCF-7 and A549 cells but will also demonstrate a clear ability to induce apoptosis, cause cell cycle arrest at a specific phase, and inhibit cell migration at sub-lethal concentrations.

This integrated approach provides the robust, multi-faceted evidence required to justify advancing a compound to more complex preclinical models, such as 3D spheroids and eventually in vivo animal studies. It ensures that decisions are based not just on potency, but on a sound understanding of the compound's mechanism of action, aligning with the principles of modern, targeted drug discovery.

References

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A Comparative Guide to the Cytotoxicity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Triazole-Piperidine Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1] When coupled with a piperidine moiety, the resulting hybrid structure, exemplified by 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine, presents a promising framework for the development of novel therapeutic agents. These compounds have garnered significant interest for their broad spectrum of biological activities, including anticancer properties.[2][3] The versatility of the triazole ring, capable of engaging in various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.[4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives of the 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine scaffold against various human cancer cell lines. It is important to note that the data presented is a compilation from different studies, and direct comparison should be made with consideration of the varied experimental conditions.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
Parent Scaffold 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidineData Not Available--
Derivative A 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazoleHuman Melanoma (VMM917)~16-32[6]
Derivative B N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamideNon-small Cell Lung Cancer (A549)37.74[7]
Derivative C Oleanolic acid derivative with a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl moietyHuman Breast Cancer (MDA-MB-231)0.67 (48h)[8]

Note: The parent compound's cytotoxicity data is not available in the reviewed literature, highlighting a gap in current research. Derivative A is a 1,2,4-triazole with substitutions that differ from the core topic structure but provides insight into the effects of a substituted phenyl ring. Derivatives B and C are more complex hybrids, demonstrating the broad applicability of the triazole scaffold in anticancer drug design.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The cytotoxic efficacy of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine derivatives is significantly influenced by the nature and position of substituents on both the phenyl and piperidine rings.

Influence of Phenyl Ring Substituents

The substitution pattern on the 3-phenyl ring plays a critical role in modulating the cytotoxic activity. For instance, the presence of a chlorine atom at the para-position of the phenyl ring, as seen in a related triazole derivative, has been shown to impart selective cytotoxicity against human melanoma cells.[6] This suggests that electron-withdrawing groups on the phenyl ring can enhance the anticancer potential of these compounds. This observation is consistent with broader studies on triazole derivatives, where halogen substitutions are often explored to improve biological activity.

Role of the Piperidine Moiety

The piperidine ring not only serves as a linker but also contributes to the overall pharmacological profile of the molecule. Its conformation and the presence of substituents can affect the molecule's solubility, membrane permeability, and binding affinity to target proteins. While specific SAR data for substitutions on the piperidine ring of the topic compound is limited, in related heterocyclic compounds, modifications at the piperidine nitrogen are a common strategy to alter the compound's properties.

Proposed Mechanisms of Action

The anticancer activity of 1,2,4-triazole derivatives is often multi-faceted, involving various cellular pathways.[1] Based on the literature for this class of compounds, the cytotoxic effects of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine and its derivatives are likely mediated through one or more of the following mechanisms:

  • Induction of Apoptosis: Many triazole-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by cell shrinkage, chromatin condensation, and the activation of caspases.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase, such as the G2/M or S phase, thereby inhibiting cell proliferation.[6]

  • Enzyme Inhibition: The triazole moiety can interact with the active sites of various enzymes that are crucial for cancer cell survival and proliferation. These can include kinases, topoisomerases, and other enzymes involved in key signaling pathways.[1]

Experimental Methodologies: A Closer Look at the MTT Assay

The determination of in vitro cytotoxicity is a crucial step in the evaluation of potential anticancer agents. The MTT assay is a widely used, reliable, and relatively simple colorimetric method for this purpose.[5]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This reaction is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent, typically dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan is then measured spectrophotometrically, usually at a wavelength between 570 and 590 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 to 48 hours in a suitable culture medium supplemented with fetal bovine serum.[9]

  • Compound Treatment: The test compounds (the parent compound and its derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C.[11]

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.[9]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clearer understanding of the experimental process and the potential biological impact of these compounds, the following diagrams have been generated using Graphviz.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: A schematic overview of the MTT assay workflow for evaluating the cytotoxicity of triazole-piperidine derivatives.

Proposed Signaling Pathway for Cytotoxicity

G cluster_effects Cellular Effects compound 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine Derivative cell Cancer Cell compound->cell enzyme_inhibition Enzyme Inhibition (e.g., Kinases) cell->enzyme_inhibition Inhibits cell_cycle Cell Cycle Arrest (e.g., G2/M Phase) cell->cell_cycle Induces ros Increased ROS Production cell->ros Induces apoptosis Induction of Apoptosis enzyme_inhibition->apoptosis cell_cycle->apoptosis ros->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A proposed mechanism of action for the cytotoxic effects of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine derivatives in cancer cells.

Conclusion and Future Directions

This guide has synthesized the available data on the cytotoxicity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine and its structurally related derivatives. The evidence suggests that this scaffold is a promising starting point for the development of novel anticancer agents. The structure-activity relationship analysis indicates that modifications to the 3-phenyl ring, particularly with electron-withdrawing groups, can significantly enhance cytotoxic potency.

However, a significant gap in the literature is the absence of a systematic study directly comparing the parent compound with a series of its derivatives. Future research should focus on synthesizing a library of these compounds with diverse substitutions on both the phenyl and piperidine rings and evaluating their cytotoxicity against a broad panel of cancer cell lines. Such studies would provide a more definitive understanding of the SAR and help in the rational design of more potent and selective anticancer drugs based on this promising scaffold. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways involved in the cytotoxic effects of these compounds.

References

  • Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. - ResearchGate. Available at: [Link]

  • Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells - ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC - NIH. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles - ISRES. Available at: [Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC - NIH. Available at: [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - eScholarship.org. Available at: [Link]

  • N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC - PubMed Central. Available at: [Link]

  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed. Available at: [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PubMed Central. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Directive: The Precautionary Principle

Status: High Potency / Unknown Toxicity (Band 3/4) Immediate Action: Treat this compound as a Pharmacologically Active Material (PAM) with potential systemic toxicity.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride may be sparse in public registries, its structural motifs dictate a strict safety protocol.[1] This molecule combines a piperidine ring (associated with acute irritation and potential neurotoxicity) with a 1,2,4-triazole (a scaffold common in potent kinase inhibitors and antifungal agents with known hepatotoxic and teratogenic risks).

The Core Hazard: The hydrochloride salt form implies this is a solid, likely hygroscopic powder. The primary vector of exposure is inhalation of dust during weighing and dermal absorption of high-concentration solutions.

Hazard Identification & Risk Assessment

Before selecting PPE, we must validate the specific risks associated with this chemical architecture.[2]

Structural ComponentAssociated Hazard Class (Inferred/Known)Physiological Impact
Piperidine Moiety Skin/Eye Irritant (Cat 2), Acute Tox (Oral/Inhalation)Mucous membrane inflammation; potential respiratory sensitization.[1]
Triazole Ring STOT-RE (Liver), Repro.[1] Tox (Cat 1B/2)Triazoles are metabolically active; risk of liver enzyme elevation and fetal harm.
HCl Salt Corrosive/IrritantUpon contact with moisture (sweat/mucosa), hydrolyzes to release acidic ions, causing burns.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 2 (BSL-2) or Chemical Hazard Band 3 environments.

Routine Handling (Weighing & Solubilization)
PPE CategorySpecificationScientific Rationale
Respiratory N95 (Minimum) ; P100/P3 Recommended.[1]The HCl salt forms fine particulates.[1] Simple surgical masks offer zero protection against sub-micron pharmaceutical dusts.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1]Permeation Defense: Solvents like DMSO (often used to dissolve this salt) permeate nitrile rapidly, carrying the toxic payload through the skin. Change outer gloves every 30 mins.
Eye Protection Chemical Splash Goggles (Indirect Vent).[1]Safety glasses are insufficient for HCl salts which can cause immediate corneal opacity if dust enters the eye and hydrolyzes.
Body Protection Tyvek® Lab Coat (Closed front, elastic cuffs).[1]Cotton coats absorb powders and retain them against undergarments. Tyvek repels particulates.
High-Risk Operations (Spills >500mg or Aerosol Generation)
  • Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA cartridges.

  • Hands: Laminate film gloves (e.g., Silver Shield®) under nitrile outer gloves.

  • Body: Full Tyvek coverall with booties.

Operational Protocols: A Self-Validating Workflow

Protocol A: Static-Free Weighing (The Critical Step)

The majority of laboratory exposures occur during the transfer of charged solids.

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the hood 1 minute prior to opening the vial.

    • Why? Piperidine salts are often electrostatic. Without neutralization, particles will "jump" onto gloves and cuffs.

  • The "Wet" Transfer:

    • Pre-weigh the solvent (e.g., DMSO) in the receiving vial.

    • Add the solid directly to the solvent.

    • Benefit: Immediate encapsulation of dust prevents airborne dispersion.

Protocol B: Solubilization & pH Check
  • Exotherm Warning: Dissolving HCl salts in protic solvents (like water or methanol) can be slightly exothermic.

  • Venting: Do not cap the vial tightly immediately after adding solvent. Allow 2-3 minutes for thermal equilibrium to prevent pressure buildup and "spraying" upon reopening.

Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the compound.[2]

PPE_Decision_Tree Start Start: Handling 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Solution (DMSO/MeOH) State_Check->Solution Quant_Check Quantity > 100mg? Solid->Quant_Check Solvent_Check Solvent = DMSO? Solution->Solvent_Check Std_PPE Standard PPE: Nitrile Gloves + Lab Coat + N95 (Work in Fume Hood) Quant_Check->Std_PPE No High_PPE High-Risk PPE: Double Glove + Tyvek Sleeves + P100/PAPR Quant_Check->High_PPE Yes Solvent_Check->Std_PPE No (Water/Buffer) Perm_PPE Permeation Risk PPE: Laminate Liners + Nitrile Outer (Change every 20 mins) Solvent_Check->Perm_PPE Yes (DMSO/DMF)

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Waste Management & Decontamination

Disposal Strategy: Do not dispose of this compound down the drain. The triazole ring is environmentally persistent and toxic to aquatic life.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Solid, Organic, N.O.S."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (if dissolved in DCM/Chloroform) or "Non-Halogenated" (DMSO/Methanol).

  • Decontamination Solution:

    • Prepare a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[2][3][4][5] The bleach oxidizes the piperidine ring and degrades the triazole structure, rendering the residue less biologically active.

    • Procedure: Wipe all surfaces (balance, hood sash) with bleach, wait 10 minutes, then rinse with Ethanol (to remove corrosive bleach residue).

Waste_Flow Waste_Gen Waste Generation Classify Classify Stream Waste_Gen->Classify Solid_Bin Solid Waste Bin (Yellow Bag/Tag) Classify->Solid_Bin Dry Powder/Wipes Liquid_Bin Liquid Carboy (Double Contained) Classify->Liquid_Bin Mother Liquor/Rinsate Incineration High-Temp Incineration (>1000°C) Solid_Bin->Incineration Liquid_Bin->Incineration

Caption: Workflow for the segregation and destruction of triazole-piperidine waste streams.

Emergency Response

  • Inhalation: Move to fresh air immediately. The HCl component may cause delayed pulmonary edema; seek medical observation if coughing persists.

  • Eye Contact: Flush for 15 minutes minimum.[6][7] Do not use neutralization drops (acids/bases); use saline or water only.

  • Skin Contact: Wash with soap and water.[3][6][7] Do not use ethanol to wash skin, as it may increase the absorption of the triazole into the bloodstream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Toxic and Hazardous Substances: Piperidine.[8] United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 1,2,4-Triazole. [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Referencing handling of bioactive compounds). [Link][1]

Sources

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Retrosynthesis Analysis

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4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride
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4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

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